2-Chloroacetic acid;pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

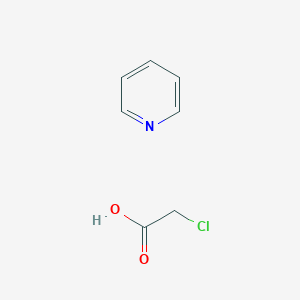

2-Chloroacetic acid and pyridine are two distinct chemical compounds that can be used together in various chemical reactions. 2-Chloroacetic acid, also known as chloroethanoic acid, is a carboxylic acid with the formula ClCH2CO2H. It is a colorless, crystalline solid that is highly soluble in water. Pyridine, on the other hand, is a basic heterocyclic organic compound with the chemical formula C5H5N. It is a colorless liquid with a distinct, unpleasant odor. Pyridine is often used as a solvent and reagent in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloroacetic acid can be synthesized through the chlorination of acetic acid in the presence of a catalyst such as red phosphorus. The reaction is typically carried out at elevated temperatures to ensure complete chlorination. Another method involves the hydrolysis of chloroacetyl chloride (ClCH2COCl) in the presence of water.

Pyridine can be synthesized through several methods, including the Bönnemann cyclization, which involves the reaction of acetaldehyde, formaldehyde, and ammonia. Another common method is the Chichibabin synthesis, which involves the reaction of aldehydes or ketones with ammonia and an oxidizing agent.

Industrial Production Methods: Industrially, 2-chloroacetic acid is produced by the chlorination of acetic acid using chlorine gas. This process is carried out in the presence of a catalyst and at elevated temperatures to ensure high yield and purity. Pyridine is produced industrially through the reaction of acetaldehyde and ammonia in the presence of a catalyst such as silica or alumina.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloroacetic acid undergoes various types of chemical reactions, including nucleophilic substitution, esterification, and amide formation. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Pyridine, being a basic compound, can participate in various reactions such as electrophilic substitution, nucleophilic substitution, and coordination with metal ions. It can also undergo oxidation and reduction reactions.

Common Reagents and Conditions: For 2-chloroacetic acid, common reagents include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures. Pyridine reactions often involve reagents such as halogens, acids, and metal salts. These reactions are usually carried out under controlled conditions to prevent side reactions.

Major Products Formed: The major products formed from the reactions of 2-chloroacetic acid include amides, esters, and thioesters. For pyridine, the major products include substituted pyridines, pyridinium salts, and metal-pyridine complexes.

Wissenschaftliche Forschungsanwendungen

2-Chloroacetic acid and pyridine have numerous applications in scientific research.

Chemistry: In chemistry, 2-chloroacetic acid is used as a building block for the synthesis of various organic compounds. It is also used in the preparation of carboxymethyl cellulose, a thickening agent used in food and pharmaceuticals. Pyridine is widely used as a solvent and reagent in organic synthesis. It is also used in the synthesis of agrochemicals, pharmaceuticals, and dyes.

Biology: In biology, 2-chloroacetic acid is used in biochemical research to study enzyme kinetics and protein modification. Pyridine is used in the extraction and purification of nucleic acids and proteins. It is also used as a denaturant in the study of protein folding and stability.

Medicine: In medicine, 2-chloroacetic acid is used in the treatment of warts and other skin conditions. Pyridine derivatives are used in the synthesis of various pharmaceuticals, including antihistamines, antimalarials, and anti-inflammatory drugs.

Industry: In industry, 2-chloroacetic acid is used in the production of herbicides, insecticides, and dyes. Pyridine is used as a solvent in the production of rubber, paints, and adhesives. It is also used as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2-chloroacetic acid involves its ability to act as an alkylating agent. It can react with nucleophiles such as amines and thiols to form covalent bonds, leading to the modification of proteins and other biomolecules. This property is exploited in its use as a biochemical tool and in the treatment of skin conditions.

Pyridine acts as a base and a nucleophile in various chemical reactions. It can coordinate with metal ions to form stable complexes, which are used in catalysis and other applications. Pyridine can also participate in electrophilic substitution reactions, where it acts as a nucleophile and attacks electrophilic centers in other molecules.

Vergleich Mit ähnlichen Verbindungen

2-Chloroacetic acid is similar to other halogenated acetic acids such as dichloroacetic acid and trichloroacetic acid. These compounds also undergo nucleophilic substitution reactions and are used in similar applications. 2-chloroacetic acid is less toxic and more readily available than its higher halogenated counterparts.

Pyridine is similar to other nitrogen-containing heterocycles such as pyrimidine and pyrazine. These compounds also exhibit basic properties and participate in similar chemical reactions. pyridine is more commonly used as a solvent and reagent in organic synthesis due to its higher availability and lower cost.

Conclusion

2-Chloroacetic acid and pyridine are versatile compounds with numerous applications in chemistry, biology, medicine, and industry. Their unique chemical properties and reactivity make them valuable tools in scientific research and industrial processes. Understanding their preparation methods, chemical reactions, and mechanisms of action can help in the development of new applications and the improvement of existing ones.

Eigenschaften

CAS-Nummer |

933-24-4 |

|---|---|

Molekularformel |

C7H8ClNO2 |

Molekulargewicht |

173.60 g/mol |

IUPAC-Name |

2-chloroacetic acid;pyridine |

InChI |

InChI=1S/C5H5N.C2H3ClO2/c1-2-4-6-5-3-1;3-1-2(4)5/h1-5H;1H2,(H,4,5) |

InChI-Schlüssel |

SVJXEFIHRCKUJS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC=C1.C(C(=O)O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)

![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)

![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)

![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)

![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)